N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .
Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle system presents four different families of isomers, among which the [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse and depend on the specific compound. For instance, some compounds exhibit antiproliferative activities against various cancer cell lines .
Scientific Research Applications
Synthesis and Structural Characterization
The compound under discussion, related to 1,2,4-triazolo[1,5-a]pyrimidine derivatives, has been synthesized and characterized in various studies. For instance, Lahmidi et al. (2019) described the synthesis and crystal structure characterization of a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. The structure was determined using X-ray diffraction and various spectroscopic techniques, providing insight into the molecular structure and properties of such compounds (Lahmidi et al., 2019).
Antitumor Activity
Several studies have explored the antitumor properties of compounds containing the triazolo[1,5-a]pyrimidine moiety. Hafez and El-Gazzar (2009) investigated the antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide, demonstrating inhibitory effects on a range of cancer cell lines. This suggests potential applications in cancer therapy (Hafez & El-Gazzar, 2009).
Chibale et al. (2004) developed a regiospecific preparation method for arenesulfonamide derivatives of 1,2,4-triazole, which are precursors to triazolopyrimidines. These compounds have been noted for their herbicidal and antibacterial properties, indicating a broad spectrum of potential applications (Chibale, Dauvergne, & Wyatt, 2004).
Fares et al. (2014) synthesized new series of triazolopyrimidines and evaluated their cytotoxic activity against cancer cell lines. They found that certain compounds exhibited potent antitumor activity, further reinforcing the potential of triazolopyrimidines in cancer treatment (Fares et al., 2014).
Antibacterial and Antimicrobial Activities
Compounds with the triazolopyrimidine structure have also shown significant antibacterial and antimicrobial activities. For instance, Prakash et al. (2007) synthesized bis-triazolopyrimidines and found them to have higher antibacterial activity against various Gram-positive and Gram-negative bacteria compared to some commercial antibiotics (Prakash et al., 2007).
Erkin and Krutikov (2007) reported the structural modification of pyrimidinylhydrazones, leading to the formation of triazolopyrimidine derivatives, which could have implications in developing new antibacterial agents (Erkin & Krutikov, 2007).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to interact with their targets by binding selectively to specific sites, leading to changes in the activity of the target proteins .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including the erk signaling pathway .
Result of Action
Related compounds have been reported to inhibit the growth and colony formation of certain cancer cells, induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Action Environment
It’s worth noting that the synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain reagents .
Future Directions
Properties
IUPAC Name |
4-fluoro-3-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN5O2S/c1-11-7-13(4-5-14(11)16)24(22,23)20-6-2-3-12-8-17-15-18-10-19-21(15)9-12/h4-5,7-10,20H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJUYDHCQUPXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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